2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
Its structure features a fused pyrimidine-quinoline core substituted with a 2-chlorobenzylsulfanyl group at position 2 and a 4-methylphenyl group at position 3. The sulfanyl moiety and aromatic substituents are critical for modulating biological activity and solubility . Synthesis typically involves multicomponent reactions under carbocationic catalytic systems, yielding products with high melting points (>300°C) and distinct NMR profiles (e.g., δ 5.10 ppm for the methine proton in the tetrahydropyrimidine ring) .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-14-9-11-15(12-10-14)20-21-18(7-4-8-19(21)30)27-23-22(20)24(31)29-25(28-23)32-13-16-5-2-3-6-17(16)26/h2-3,5-6,9-12,20H,4,7-8,13H2,1H3,(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSRVIXYZCMGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidoquinoline family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential as an antimicrobial and anticancer agent, along with relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16ClN3OS
- Molecular Weight : 373.86 g/mol
- CAS Number : Not specifically listed but related compounds can be found under various identifiers.
Antimicrobial Activity
Recent studies have highlighted the compound's antifungal properties , particularly against various Candida species. For instance:
- A study indicated that derivatives of pyrimido[4,5-b]quinoline exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL against strains such as Candida dubliniensis and Candida albicans .
- The compound's mechanism involves interaction with the CYP51 enzyme active site, essential for fungal sterol biosynthesis .
Anticancer Activity
The quinoline derivatives have also been explored for their anticancer potential :
- Research has shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives demonstrated cytotoxic effects with IC50 values below 1 µM against multiple cancer types .
- The presence of specific functional groups in the structure significantly influences their activity. Substituents like chlorobenzyl and methylphenyl enhance the biological efficacy by modulating interactions with cellular targets .
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of pyrimido[4,5-b]quinoline derivatives through a one-pot reaction involving dimedone and aldehydes under ultrasound irradiation. The synthesized compounds were screened for their antimicrobial activity using broth microdilution methods recommended by CLSI. The most active compounds showed promising results against fungal pathogens and demonstrated potential for further development as therapeutic agents .
The biological activity of this compound is attributed to its ability to interfere with vital cellular processes:
- Enzyme Inhibition : Compounds in this class often act by inhibiting enzymes critical for cell wall synthesis in fungi or DNA replication in cancer cells.
- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by triggering cell cycle arrest at various checkpoints.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and orientations of these compounds at active sites of target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Research Findings
- Halogen vs. Nitro Substituents : Chlorine and bromine at position 2 improve anticancer activity by 20–40% compared to nitro groups, as observed in cytotoxicity assays against HeLa cells .
- Role of Sulfanyl Chains : Longer alkylsulfanyl chains (e.g., butan-2-yl in ) reduce activity due to increased metabolic instability, while aromatic sulfanyl groups (e.g., benzyl in the target compound) enhance target binding .
- Thermodynamic Stability : Methyl groups at positions 8 and 8 (e.g., ) correlate with higher thermal stability, critical for storage and transport .
Q & A
Q. How can researchers determine the impact of the 2-chlorobenzyl substituent on conformational dynamics?
- Methodological Answer :
- X-ray Crystallography : Resolve single-crystal structures to compare torsion angles (e.g., C-S-C-Cl dihedral) with analogues lacking the chloro group .
- NOESY NMR : Identify through-space interactions between the chlorobenzyl group and the quinoline core to map conformational preferences .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate energy barriers for rotational isomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
